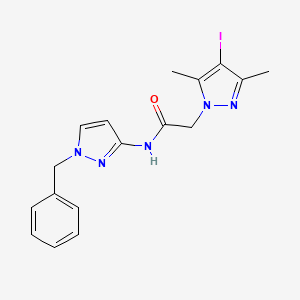
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as BI-78D3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the activity of the enzyme CDK9, which is involved in cell cycle regulation and transcriptional control (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the activity of the receptor TLR4, which is involved in the inflammatory response (Zhang et al., 2018).
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide induced apoptosis, or programmed cell death, in cancer cells (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide reduced the levels of proinflammatory cytokines in a mouse model of acute lung injury (Zhang et al., 2018). Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide was found to reduce the levels of amyloid beta peptides in a cell culture model of Alzheimer's disease (Shi et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes or receptors. However, the limitations of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide include its limited availability and potential toxicity, as well as the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to further explore its anti-inflammatory effects in various disease models. Additionally, research could focus on identifying the specific enzymes or receptors that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits and developing more potent and selective inhibitors. Finally, further research is needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its potential therapeutic applications.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multistep process, and it has been studied for its potential as an anticancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors. N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, including investigating its potential as an anticancer agent in clinical trials and identifying more potent and selective inhibitors.
Métodos De Síntesis
The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multistep process that begins with the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with N-benzyl-3-chloropyrazole-1-carboxamide. This reaction produces N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide had anti-inflammatory effects in a mouse model of acute lung injury (Zhang et al., 2018). Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been investigated for its potential as a treatment for Alzheimer's disease, as it was found to inhibit the aggregation of amyloid beta peptides (Shi et al., 2017).
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN5O/c1-12-17(18)13(2)23(20-12)11-16(24)19-15-8-9-22(21-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUEMZGHSZXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B6059189.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)